molecular formula C8H10NO5P B1676833 Pyridoxine-4,5-cyclic phosphate CAS No. 14141-47-0

Pyridoxine-4,5-cyclic phosphate

Cat. No. B1676833
CAS RN: 14141-47-0
M. Wt: 231.14 g/mol
InChI Key: KCAJHODRYGNBSX-UHFFFAOYSA-N
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Description

Pyridoxine-4,5-cyclic phosphate is a compound that is part of the vitamin B6 group . It plays a central role in cell metabolism and physiology . The active form of vitamin B6, pyridoxal 5′-phosphate (PLP), acts as a cofactor for about 150 different enzymes found across all species .


Synthesis Analysis

Pyridoxine 5′-phosphate oxidase (PNPO) is an enzyme that converts pyridoxine 5′-phosphate into pyridoxal 5′-phosphate (PLP), an active form of vitamin B6 . A key step in the formation of PLP—the oxidation of either pyridoxine 5′-phosphate (PNP) or pyridoxamine 5′-phosphate (PMP)—is catalysed by pyridoxine 5′-phosphate oxidase (PNPO) .


Molecular Structure Analysis

The molecular structure of Pyridoxine-4,5-cyclic phosphate is represented by the formula C8H10NO5P . More details about its structure can be found on the PubChem database .


Chemical Reactions Analysis

Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyse a diverse range of chemical transformations . Despite their extraordinary functional diversity, no PLP-dependent enzyme is known to catalyse Mannich-type reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridoxine-4,5-cyclic phosphate can be found on the PubChem database .

Scientific Research Applications

1. Neurological and Systemic Manifestations

Pyridoxine, in its biologically active form pyridoxal-5-phosphate (P5P), is involved in numerous reactions in the central nervous system. A deficiency in pyridox(am)ine 5'-phosphate oxidase, responsible for converting pyridoxine to P5P, leads to a range of neurological and systemic manifestations. These include epileptic encephalopathy, developmental delays, movement disorders, anemia, and failure to thrive. Such conditions are treatable with P5P or, in some cases, pyridoxine (Guerriero et al., 2017).

2. Epileptic Encephalopathy

Pyridoxine-5′-phosphate oxidase deficiency is linked to neonatal epileptic encephalopathy, a condition unresponsive to pyridoxine but treatable with pyridoxal phosphate. This highlights pyridoxal phosphate's crucial role in many metabolic reactions, including neurotransmitter synthesis (Baǧci et al., 2007).

3. Potentiation and Antagonization at P2X1 Receptors

Pyridoxine-alpha4, 5-monophosphate has been found to selectively potentiate ATP-evoked responses at rat P2X1 receptors, indicating a role in modulating receptor activity. This highlights the derivative's potential as a pharmacological probe and lead compound for future studies on P2X1 receptors (Jacobson et al., 1998).

4. Photoproducts in Catalytic Site Recognition

Photoproducts of pyridoxal-5′-P, such as 4-pyridoxic-5′-P, have been studied for their ability to recognize the catalytic site of ribonuclease A, acting as competitive inhibitors. This research provides insights into the interaction of pyridoxine derivatives with enzyme catalytic sites (Pineda & Blázquez, 1994).

5. Vitamin Dependency and Neurological Disorders

Pyridoxal phosphate is crucial for numerous enzyme-catalyzed reactions, particularly those involved in neurotransmitter synthesis. Disorders leading to inadequate brain levels of pyridoxal phosphate, such as pyridox(am)ine 5′-phosphate oxidase deficiency, can result in significant neurological dysfunctions, including epilepsy (Clayton, 2006).

Future Directions

Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .

properties

IUPAC Name

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJHODRYGNBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COP(=O)(OCC2=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398248
Record name MRS 2219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxine-4,5-cyclic phosphate

CAS RN

14141-47-0
Record name MRS 2219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wang, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
MC-1 is a naturally occurring small molecule, a metabolite of vitamin B6, that reduces the damage to the heart caused by ischemia and/or ischemia-reperfusion injury, and has very low …
Number of citations: 2 access.portico.org
峯浦和幸, 高沢清吾, 田中正生, 木下祝郎 - ビタミン, 1969 - jstage.jst.go.jp
8) に展開す ると 6 つ の泳動帯を示 した. これ らの泳動帯を分離抽出し, 抽出物の 紫外部吸収, 螢光および赤外吸収 ス ペ ク トル か ら未分解の PIN− Nic3 (Rf o. 27) と NiA (Rf o, 86), PIN− Nic2 (…
Number of citations: 3 www.jstage.jst.go.jp
峯浦和幸, 高沢清吾, 田中正生 - 日本農芸化学会誌, 1972 - jstage.jst.go.jp
ピ リ ドキ サ ー ル ・ りん 酸 の 生 産 に 関 す る 研 究(第2報) Pyridoxin Page 1 [農 化 第46巻,第3号, p. 111~118, 1972] ピ リ ドキ サ ー ル ・ りん 酸 の 生 産 に 関 す る 研 究(第2報) Pyridoxine-4',5'-cyclic …
Number of citations: 6 www.jstage.jst.go.jp
峯浦和幸, 田中正生 - 日本農芸化学会誌, 1972 - jstage.jst.go.jp
報 文 Page 1 報 文 [農 化 第46巻,第3号, p. 103~110, 1972] ピ リ ドキ サ ー ル ・りん 酸 の 生 産 に 関 す る研 究(第1報) フラビン存在 下における ピ リドキシン-5'-り ん酸 お よび ピ リドキシン4',5'-…
Number of citations: 1 www.jstage.jst.go.jp

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